2,3-Dimethyl-4-nitro-5-fluoropyridine

Description

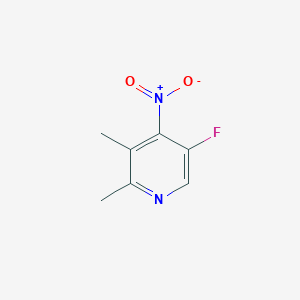

2,3-Dimethyl-4-nitro-5-fluoropyridine is a substituted pyridine derivative characterized by a pyridine ring with the following substituents:

- Methyl groups at positions 2 and 3 (electron-donating via inductive effects).

- Nitro group at position 4 (strong electron-withdrawing).

- Fluorine atom at position 5 (electron-withdrawing via inductive effects).

This unique combination of substituents creates a distinct electronic environment, influencing its reactivity, solubility, and applications in fields such as agrochemicals, pharmaceuticals, and materials science. The nitro group enhances stability and directs further functionalization, while fluorine improves metabolic stability and bioavailability in bioactive molecules.

Properties

Molecular Formula |

C7H7FN2O2 |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

5-fluoro-2,3-dimethyl-4-nitropyridine |

InChI |

InChI=1S/C7H7FN2O2/c1-4-5(2)9-3-6(8)7(4)10(11)12/h3H,1-2H3 |

InChI Key |

MRSHNIJINGPLAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CN=C1C)F)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural and Functional Differences

The following compounds (identified via structural similarity analyses ) share partial substitution patterns with 2,3-Dimethyl-4-nitro-5-fluoropyridine but differ in substituent types, positions, or functional groups:

| Compound Name | Substituents (Positions) | Key Differences from Target Compound | Similarity Score | CAS Number |

|---|---|---|---|---|

| 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine | Methoxy (4), Nitro (5), CF₃ (2) | Methoxy vs. methyl; CF₃ vs. methyl at position 2 | 0.95 | 170886-13-2 |

| 2-(Difluoromethyl)-5-nitropyridine | Difluoromethyl (2), Nitro (5) | Missing methyl at position 3; nitro at 5 vs. 4 | 0.78 | 31872-65-8 |

| 2-Chloro-4-methoxy-5-nitropyridine | Chloro (2), Methoxy (4), Nitro (5) | Chloro vs. methyl; methoxy vs. nitro at position 4 | 0.68 | 31872-64-7 |

| 2,6-Diamino-3,5-difluoropyridine | Amino (2,6), F (3,5) | Amino groups vs. nitro; fluorine at 3 vs. 5 | 0.86 | 21717-95-3 |

Reactivity and Electronic Effects

- Nitro Group Position : In this compound, the nitro group at position 4 strongly deactivates the ring, making electrophilic substitution challenging. In contrast, 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine has a methoxy group (electron-donating) at position 4, which partially counteracts the nitro group’s deactivation .

- Fluorine vs. Chlorine : The fluorine atom at position 5 in the target compound provides greater electronegativity and smaller steric hindrance compared to chlorine in 2-Chloro-4-methoxy-5-nitropyridine, influencing solubility and reaction kinetics .

- Amino Groups: 2,6-Diamino-3,5-difluoropyridine exhibits nucleophilic reactivity due to amino groups, unlike the nitro-dominated electron-withdrawing profile of the target compound .

Physical Properties

- Hydrophobicity: The methyl groups in this compound increase hydrophobicity relative to methoxy or amino-substituted analogs.

- Melting Points: Nitro and fluorine substituents elevate melting points compared to amino or methoxy analogs due to stronger dipole interactions.

Preparation Methods

Precursor Synthesis: 2,3-Dimethyl-5-fluoropyridine

The foundational step involves preparing the fluorinated pyridine core. A common approach starts with 2,3-dimethylpyridine , which undergoes directed halogenation followed by fluorination:

-

Chlorination at Position 5 :

-

Fluorination via Nucleophilic Substitution :

Nitration at Position 4

The nitro group is introduced para to the methyl groups, leveraging their electron-donating effects to direct electrophilic attack:

-

Reagents : Potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄).

-

Mechanism : The nitronium ion (NO₂⁺) generated in situ attacks the electron-rich position 4.

-

Conditions :

-

Outcome : 2,3-dimethyl-4-nitro-5-fluoropyridine is isolated in 90–93% yield after extraction (e.g., dichloromethane) and purification.

Optimization of Reaction Parameters

Nitration Efficiency

Key variables influencing nitration efficiency include:

Example :

Fluorination Challenges

Fluorination efficiency depends on:

-

KF Reactivity : Amorphous KF outperforms crystalline forms due to higher surface area.

-

Solvent Polarity : Sulfolane (ε = 43.3) enhances ionic dissociation, improving fluoride nucleophilicity.

-

Catalyst Role : Phase-transfer catalysts (e.g., cetyltrimethylammonium bromide) facilitate interfacial reactions, boosting yields by 15–20%.

Analytical Validation and Quality Control

Spectroscopic Characterization

HPLC Monitoring

-

Column : C18 reverse-phase.

-

Mobile Phase : Acetonitrile/water (70:30).

Comparative Analysis of Nitrating Agents

| Agent | Advantages | Disadvantages |

|---|---|---|

| KNO₃/H₂SO₄ | Minimal NOx emissions, high yield | Requires strict temperature control |

| HNO₃/H₂SO₄ | Faster reaction | Generates toxic NO₂ fumes |

| Acetyl Nitrate | Mild conditions | Expensive, low scalability |

Industrial-Scale Considerations

Waste Reduction

-

Solvent Recovery : Distillation and reuse of sulfolane (>95% recovery).

-

Acid Neutralization : Ca(OH)₂ treatment of spent H₂SO₄ to produce gypsum.

Emerging Methodologies

Q & A

Q. What are the common synthetic routes for preparing 2,3-Dimethyl-4-nitro-5-fluoropyridine, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A plausible route includes:

Fluorination : Direct fluorination at the 5-position using agents like Selectfluor or KF under microwave-assisted conditions.

Nitration : Nitration at the 4-position using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration.

Methylation : Introduction of methyl groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with methylboronic acids) .

Key factors affecting yield:

- Catalyst selection : Pd(OAc)₂ with XPhos ligand improves coupling efficiency .

- Temperature control : Lower temperatures (~50°C) minimize decomposition of nitro groups.

- Purification : Column chromatography (silica gel, hexane/EtOAc) ensures high purity.

Q. How can researchers characterize the structure and purity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns. For example:

- Fluorine-induced splitting in ¹H NMR (e.g., J = 8–12 Hz for H-5) .

- Nitro group deshields adjacent carbons (δ ~150 ppm in ¹³C NMR) .

- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₇H₈FN₂O₂: 187.0473) .

- HPLC/UPLC : Assess purity (>95% by area under the curve) using C18 columns and acetonitrile/water gradients .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitro group .

- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of dust .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and reducing agents (e.g., LiAlH₄) due to nitro group reactivity .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric effects : The 2,3-dimethyl groups hinder access to the pyridine ring, requiring bulky ligands (e.g., XPhos) to stabilize Pd intermediates .

- Electronic effects : The electron-withdrawing nitro and fluorine groups activate the ring for nucleophilic substitution but deactivate it for electrophilic reactions.

- Case Study : Pd-catalyzed amination at the 2-position proceeds at 80°C with Cs₂CO₃ as a base, leveraging the nitro group’s meta-directing effect .

Q. What strategies can be employed to resolve contradictions in reported reaction yields when using different palladium catalysts?

- Methodological Answer :

- Catalyst screening : Compare Pd(OAc)₂, PdCl₂, and Pd(dba)₂ with ligands like XPhos or SPhos to optimize turnover .

- Additives : Add KI or TBAB to stabilize Pd species in polar solvents (DMF, DMSO).

- Data reconciliation : Use Design of Experiments (DoE) to analyze interactions between temperature, solvent, and catalyst loading.

- Example : A study showed Pd(OAc)₂/XPhos in toluene yielded 72% product vs. 50% with PdCl₂/SPhos in DMF .

Q. How can computational methods predict the regioselectivity of nitration in polysubstituted pyridine derivatives like this compound?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to compute electrostatic potential maps, identifying electron-deficient regions prone to nitration.

- Hammett substituent constants : σₘ values for –NO₂ (–0.71) and –F (+0.34) predict para/ortho nitration preferences.

- Case Study : MD simulations show steric hindrance from methyl groups directs nitration to the 4-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.